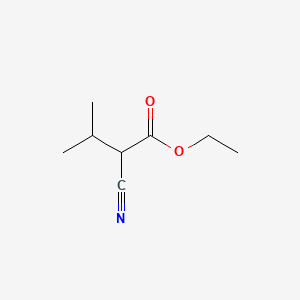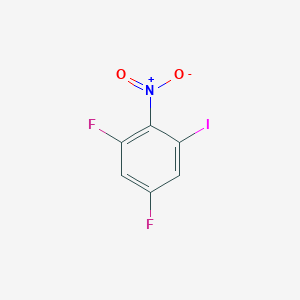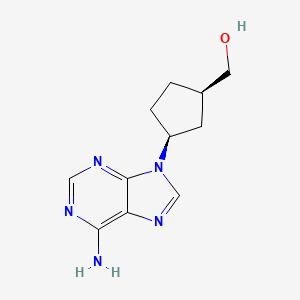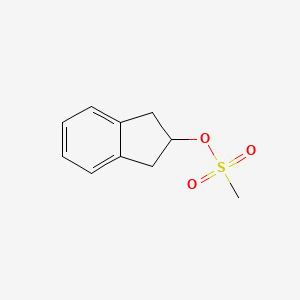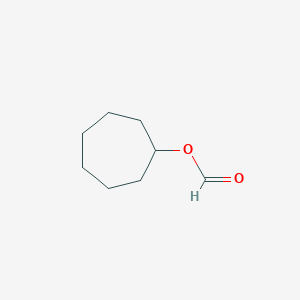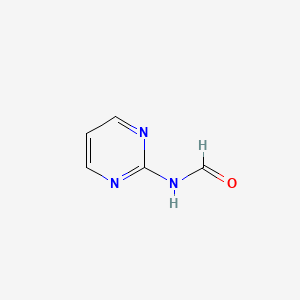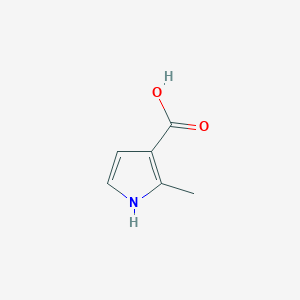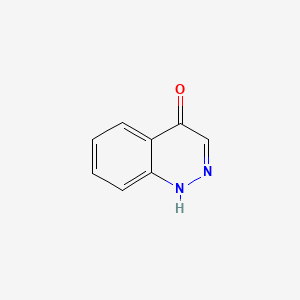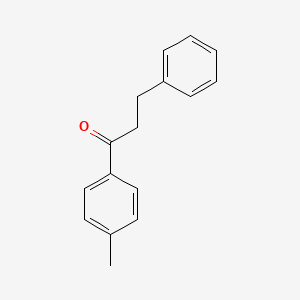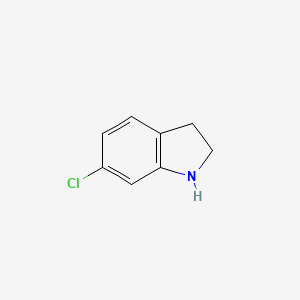![molecular formula C14H12N4 B1347445 4-(5-Phényl-[1,2,3]triazol-1-yl)-phénylamine CAS No. 15966-68-4](/img/structure/B1347445.png)
4-(5-Phényl-[1,2,3]triazol-1-yl)-phénylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc. . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .
Synthèse organique
Les 1,2,3-triazoles sont utilisés en synthèse organique . Ils présentent une grande stabilité chimique et sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .
Chimie des polymères
Les 1,2,3-triazoles sont utilisés en chimie des polymères . Ils possèdent un fort moment dipolaire (4,8 à 5,6 Debye) et une capacité de liaison hydrogène .
Chimie supramoléculaire
Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire . Ils possèdent un fort moment dipolaire et une capacité de liaison hydrogène, qui sont importants pour la formation de structures supramoléculaires .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils peuvent former des liaisons covalentes stables avec des biomolécules, ce qui les rend utiles pour l'attachement d'étiquettes ou d'autres groupes fonctionnels aux biomolécules .
Biologie chimique
Les 1,2,3-triazoles sont utilisés en biologie chimique . Ils peuvent imiter la structure des liaisons amides, ce qui les rend utiles dans la conception de peptidomimétiques .
Imagerie fluorescente
Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Ils peuvent être utilisés pour étiqueter des biomolécules, ce qui permet de les visualiser à l'aide de la microscopie à fluorescence .
Science des matériaux
Les 1,2,3-triazoles sont utilisés en science des matériaux . Ils peuvent être utilisés pour modifier les propriétés des matériaux, telles que leur résistance mécanique, leur stabilité thermique ou leur conductivité électrique .
Mécanisme D'action
- Triazole derivatives often interact with specific proteins or enzymes involved in various cellular processes. For instance, some 1,2,4-triazole derivatives exhibit antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
- In related reactions, 1,2,4-triazole derivatives have been shown to form a C-N bond between the nitrogen of the amino group and the carbonyl carbon of the target molecule. Simultaneously, a proton transfer occurs from the nitrogen to the oxygen of the C=O bond .
Target of Action
Mode of Action
Result of Action
Analyse Biochimique
Biochemical Properties
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, influencing their activity. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. Additionally, 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can form hydrogen bonds and van der Waals interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Moreover, 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in biochemical pathways. Additionally, 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dose optimization in potential clinical applications .
Metabolic Pathways
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is essential for elucidating its mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine within cells can influence its biological activity and therapeutic potential. Additionally, the interactions with transporters and binding proteins can affect the pharmacokinetics and bioavailability of this compound .
Subcellular Localization
The subcellular localization of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-(5-phenyltriazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSKUWASSDIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354773 |
Source


|
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-68-4 |
Source


|
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

